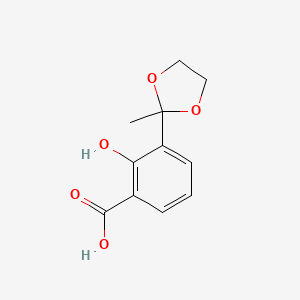
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core with a hydroxy group and a 2-methyl-1,3-dioxolane ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For instance, the reaction of salicylic acid with 2-methyl-1,3-dioxolane can be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent systems would be crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or ligands for biological receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the 1,3-dioxolane ring.
3-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-3-(1,3-dioxolan-2-yl)benzoic acid: Similar structure but lacks the methyl group on the dioxolane ring.
Uniqueness
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is unique due to the presence of both the hydroxy group and the 2-methyl-1,3-dioxolane ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89723-39-7 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-11(15-5-6-16-11)8-4-2-3-7(9(8)12)10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
DDYKXFKIMQBIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
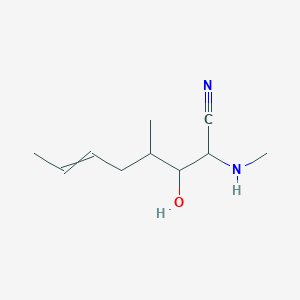
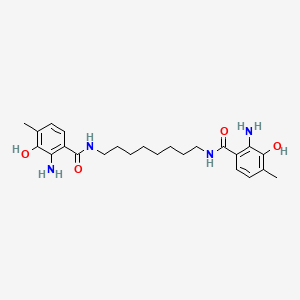
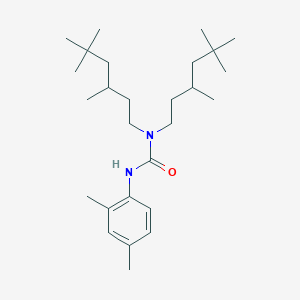
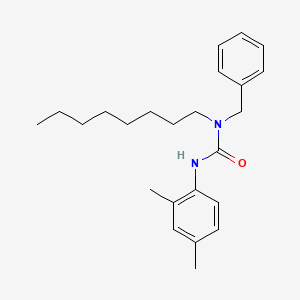
![Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate](/img/structure/B14402903.png)
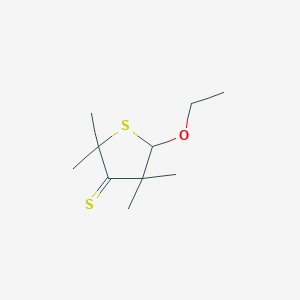
![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)

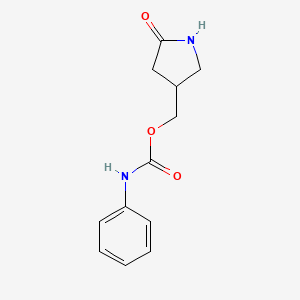
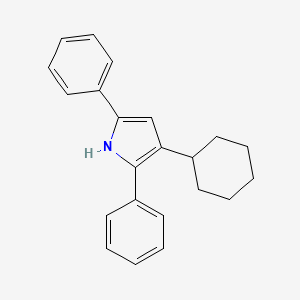

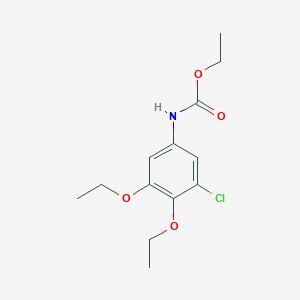
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
